2-((Tert-butoxycarbonyl)(3-hydroxyphenethyl)amino)acetic acid
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Overview
Description
2-((Tert-butoxycarbonyl)(3-hydroxyphenethyl)amino)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyphenethyl moiety, and an amino acetic acid backbone. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)(3-hydroxyphenethyl)amino)acetic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)(3-hydroxyphenethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are often used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the Boc group can yield the free amine.
Scientific Research Applications
2-((Tert-butoxycarbonyl)(3-hydroxyphenethyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)(3-hydroxyphenethyl)amino)acetic acid involves the protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group. This selective protection and deprotection are crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: A tyrosine derivative with similar protecting group chemistry.
Methyl 2-[(Tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound featuring a Boc-protected amine and a hydroxyphenyl group.
Uniqueness
2-((Tert-butoxycarbonyl)(3-hydroxyphenethyl)amino)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis and research. The presence of both a hydroxyphenethyl moiety and an amino acetic acid backbone provides unique reactivity and functionality compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(3-hydroxyphenyl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(10-13(18)19)8-7-11-5-4-6-12(17)9-11/h4-6,9,17H,7-8,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYTFBMQIKMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC(=CC=C1)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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